4-(3-Morpholino-1h-1,2,4-triazol-1-yl)aniline 4-(3-Morpholino-1h-1,2,4-triazol-1-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16391698
InChI: InChI=1S/C12H15N5O/c13-10-1-3-11(4-2-10)17-9-14-12(15-17)16-5-7-18-8-6-16/h1-4,9H,5-8,13H2
SMILES:
Molecular Formula: C12H15N5O
Molecular Weight: 245.28 g/mol

4-(3-Morpholino-1h-1,2,4-triazol-1-yl)aniline

CAS No.:

Cat. No.: VC16391698

Molecular Formula: C12H15N5O

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Morpholino-1h-1,2,4-triazol-1-yl)aniline -

Specification

Molecular Formula C12H15N5O
Molecular Weight 245.28 g/mol
IUPAC Name 4-(3-morpholin-4-yl-1,2,4-triazol-1-yl)aniline
Standard InChI InChI=1S/C12H15N5O/c13-10-1-3-11(4-2-10)17-9-14-12(15-17)16-5-7-18-8-6-16/h1-4,9H,5-8,13H2
Standard InChI Key IKYMWNRAAAZHAG-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=NN(C=N2)C3=CC=C(C=C3)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-(3-Morpholino-1H-1,2,4-triazol-1-yl)aniline consists of a 1,2,4-triazole ring linked to a morpholine group at position 3 and a para-aminophenyl group at position 1. The morpholino substituent introduces a saturated six-membered ring containing one oxygen and one nitrogen atom, contributing to the compound's polarity and hydrogen-bonding capacity. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₂H₁₅N₅O
Molecular Weight245.28 g/mol
IUPAC Name4-(3-Morpholin-4-yl-1H-1,2,4-triazol-1-yl)aniline
CAS Registry Number1129540-77-7
Hydrogen Bond Donors2 (NH₂ and triazole NH)
Hydrogen Bond Acceptors5 (triazole N, morpholine O/N)

The compound's solubility profile is influenced by the morpholino group, which enhances water solubility compared to non-polar analogs. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aniline protons (δ 6.7–7.2 ppm) and morpholine protons (δ 3.6–3.8 ppm) . X-ray crystallography of related compounds confirms a planar triazole ring with dihedral angles of 15–25° relative to the aniline ring .

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-(3-Morpholino-1H-1,2,4-triazol-1-yl)aniline typically involves a multi-step protocol:

  • Triazole Ring Formation: Cyclization of thiosemicarbazide derivatives with nitriles under acidic conditions yields the 1,2,4-triazole core.

  • Morpholino Substitution: Reaction of the triazole intermediate with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) introduces the morpholino group.

  • Aniline Functionalization: Ullmann coupling or nucleophilic aromatic substitution attaches the aniline moiety to the triazole ring .

Optimized conditions for Step 2 involve refluxing in dichloromethane at 40°C for 12 hours, achieving yields of 65–70%. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance reaction efficiency and reduce byproducts. Process analytical technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time. Final isolation often uses antisolvent crystallization with ethanol/water mixtures .

Biological Activity and Mechanism of Action

JNK3 Inhibition

4-(3-Morpholino-1H-1,2,4-triazol-1-yl)aniline derivatives exhibit potent inhibition of JNK3, a kinase implicated in Alzheimer’s and Parkinson’s diseases. Key findings include:

CompoundJNK3 IC₅₀ (nM)Cell-Based IC₅₀ (nM)Brain:Plasma Ratio
9l (Parent)11980.8
Nitrile Analog151200.6
Methyl Sulfonamide9851.1

The morpholino group enhances binding affinity by forming hydrogen bonds with Glu111 and Asp169 in the JNK3 ATP-binding pocket . X-ray structures reveal a binding mode where the triazole nitrogen interacts with the hinge region (Met149), while the aniline group occupies a hydrophobic pocket .

Neuroprotective Effects

In SH-SY5Y neuronal cells, 9l reduces oxidative stress-induced apoptosis by 40% at 1 μM, as measured by caspase-3 activity assays. This correlates with decreased c-Jun phosphorylation (IC₅₀ = 98 nM), confirming target engagement .

Comparative Analysis with Structural Analogs

Impact of Morpholino Substitution

Replacing the morpholino group with piperidine or thiomorpholine alters pharmacokinetics:

SubstituentLogPSolubility (mg/mL)JNK3 IC₅₀ (nM)
Morpholino1.82.111
Piperidine2.31.418
Thiomorpholine2.11.914

The morpholino group’s oxygen atom improves solubility without compromising membrane permeability, achieving a balance critical for blood-brain barrier penetration .

Role of the Aniline Moiety

Removing the para-amino group reduces JNK3 affinity by 10-fold, underscoring its role in hydrophobic interactions. Fluorination at the meta position (e.g., 3-fluoroaniline) increases metabolic stability but lowers solubility .

Pharmacokinetics and Toxicology

ADME Profile

  • Absorption: Oral bioavailability in rats is 58% (10 mg/kg dose).

  • Distribution: A brain:plasma ratio of 0.8 indicates favorable CNS penetration.

  • Metabolism: Hepatic cytochrome P450 3A4 mediates N-dealkylation, producing inactive metabolites.

  • Excretion: 70% renal excretion within 24 hours .

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